molecular formula C8H12O7 B1261542 (-)-Threo-isodihomocitric acid

(-)-Threo-isodihomocitric acid

Cat. No.: B1261542
M. Wt: 220.18 g/mol
InChI Key: KVEBLTAWTCBJNF-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Threo-isodihomocitric acid, also referred to as (-)-threo-isohomocitrate, is a specialized tricarboxylic acid characterized by its distinct (2R,3S) absolute configuration and functional groups comprising three carboxyl groups and a secondary alcohol . This specific stereoisomer is of significant interest in biochemical research, particularly in the study of metabolic pathways in methanogenic archaea such as Methanosarcina thermophila and Methanococcus jannaschii . It is a defined intermediate in the multi-step biosynthetic pathway that converts alpha-ketoglutarate and acetyl-CoA into alpha-ketosuberate . Within this pathway, the compound undergoes NADP+-dependent oxidative decarboxylation, serving as a crucial building block in alpha-keto acid chain elongation cycles . The primary research value of this compound lies in its role as a precursor in the synthesis of essential coenzymes. The pathway it participates in is fundamental for the production of precursors to coenzyme B (7-mercaptoheptanoylthreonine phosphate) and biotin in these microorganisms . Furthermore, in Methanococcus jannaschii , the enzyme AksF has been identified to specifically catalyze the NAD-dependent decarboxylation of (-)-threo-isohomocitrate and its longer-chain homologs, confirming its direct involvement in the biosynthesis of a moiety of coenzyme B . Researchers can utilize this high-purity compound to investigate these unique archaeal metabolisms, enzymatic mechanisms, and the biosynthesis of critical cellular cofactors. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O7

Molecular Weight

220.18 g/mol

IUPAC Name

(1R,2S)-1-hydroxypentane-1,2,5-tricarboxylic acid

InChI

InChI=1S/C8H12O7/c9-5(10)3-1-2-4(7(12)13)6(11)8(14)15/h4,6,11H,1-3H2,(H,9,10)(H,12,13)(H,14,15)/t4-,6+/m0/s1

InChI Key

KVEBLTAWTCBJNF-UJURSFKZSA-N

SMILES

C(CC(C(C(=O)O)O)C(=O)O)CC(=O)O

Isomeric SMILES

C(C[C@@H]([C@H](C(=O)O)O)C(=O)O)CC(=O)O

Canonical SMILES

C(CC(C(C(=O)O)O)C(=O)O)CC(=O)O

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Threo Isodihomocitric Acid

Identification in Biological Systems and Natural Products

The detection of (-)-Threo-isodihomocitric acid has been documented in specific microorganisms, while its presence in higher organisms like plants and animals is not well-established in scientific literature.

Presence in Methanogenic Archaea

This compound, also referred to as (-)-threo-isohomocitrate, has been identified as an intermediate in the biochemistry of methanogenic archaea, such as Methanosarcina thermophila and Methanococcus jannaschii. nih.govnih.govmdpi.com It is one of thirteen intermediates involved in the complex conversion of α-ketoglutarate and acetyl-CoA into α-ketosuberate. nih.gov This pathway is significant as α-ketosuberate serves as a precursor to essential coenzymes. nih.gov The identification of this compound was part of establishing the complete biochemical steps for this conversion in these microorganisms. nih.gov

Table 1: Detection of this compound in Methanogenic Archaea
OrganismBiological ContextSignificance
Methanosarcina thermophilaIntermediate in the conversion of α-ketoglutarate to α-ketosuberatePrecursor for Coenzyme B and Biotin (B1667282) biosynthesis
Methanococcus jannaschiiSubstrate for NAD-dependent decarboxylation by the AksF enzymeKey step in the Coenzyme B biosynthetic pathway

Detection in Plant Metabolomes (e.g., Pineapple)

A review of metabolomic studies of pineapple (Ananas comosus) did not yield specific detection of this compound. Comprehensive analyses of pineapple metabolomes have identified numerous other organic acids, such as citric acid, malic acid, and isocitric acid, which are central to the fruit's taste and development, but not this compound. nih.gov

Elucidation of Biosynthetic Routes for this compound

The biosynthetic pathway involving this compound is a specialized version of α-keto acid chain elongation, crucial for the production of vital coenzymes in methanogens.

Role in Alpha-Keto Acid Chain Elongation Pathways

In methanogenic archaea, this compound is a key intermediate in a series of α-keto acid chain elongation reactions. nih.gov This pathway systematically extends the carbon chain of α-keto acids. The process begins with the condensation of α-ketoglutarate and acetyl-CoA. nih.gov Through a series of reactions involving intermediates like cis-homoaconitate and (S)-homocitrate, (-)-threo-isohomocitrate is formed. nih.gov This molecule then undergoes an NADP+-dependent oxidative decarboxylation to yield α-ketoadipate. nih.gov The resulting α-ketoadipate undergoes further rounds of these chain elongation reactions, with homologues of (-)-threo-isohomocitrate serving as intermediates, ultimately producing α-ketosuberate. nih.gov

Involvement in Coenzyme B and Biotin Precursor Synthesis

The entire pathway leading to the formation of α-ketosuberate is fundamental for the synthesis of precursors for both coenzyme B (7-mercaptoheptanoylthreonine phosphate) and biotin in Methanosarcina thermophila. nih.gov The formation of this compound and its subsequent oxidative decarboxylation is a critical step in this pathway. nih.gov The final product, α-ketosuberate, is a branch point: it can be nonoxidatively decarboxylated to form a precursor for coenzyme B or oxidatively decarboxylated to yield pimelate, the precursor for biotin. nih.gov In Methanococcus jannaschii, the enzyme designated AksF specifically catalyzes the NAD-dependent decarboxylation of (-)-threo-isohomocitrate and its longer-chain homologs, confirming its direct involvement in the biosynthesis of a moiety of coenzyme B. nih.govmdpi.com

Table 2: Role of this compound in Biosynthesis
Preceding IntermediateCompoundEnzymatic StepSucceeding ProductFinal Precursor Product
cis-HomoaconitateThis compoundNADP+-dependent oxidative decarboxylationα-Ketoadipateα-Ketosuberate

Intermediacy in Alpha-Ketoglutarate (B1197944) to Alpha-Ketosuberate Conversion

The pathway initiates with the condensation of alpha-ketoglutarate and acetyl-CoA, catalyzed by the enzyme AksA, to form trans-homoaconitate. ebi.ac.uk This is followed by hydration and dehydration reactions, analogous to the aconitase mechanism, to yield (-)-threo-isohomocitrate. This intermediate then undergoes an NADP+-dependent oxidative decarboxylation to produce alpha-ketoadipate. ebi.ac.uk The resulting alpha-ketoadipate serves as the starting point for a subsequent round of chain elongation. In this second set of reactions, alpha-ketoadipate is condensed with another molecule of acetyl-CoA. This new substrate proceeds through a series of reactions involving intermediates that are homologues of homocitrate and (-)-threo-isohomocitrate, ultimately forming this compound. ebi.ac.uk This intermediate is then oxidatively decarboxylated to yield alpha-ketopimelate, which undergoes one final round of elongation to produce the final product, alpha-ketosuberate. ebi.ac.uk

Analogies to Homocitrate and Isohomocitrate Metabolism

The biosynthesis of this compound is part of a recurring biochemical motif for extending the carbon chain of α-keto acids. This process shows strong analogies to the well-characterized metabolism of homocitrate and isohomocitrate, which are intermediates in the α-aminoadipate (AAA) pathway of lysine (B10760008) biosynthesis in fungi and some archaea. nih.govwikipedia.orgnih.gov

The first and committed step in the AAA pathway is the condensation of acetyl-CoA and 2-oxoglutarate (alpha-ketoglutarate) to form homocitrate, a reaction catalyzed by homocitrate synthase (HCS). nih.govwikipedia.org This is directly analogous to the initial condensation step in the coenzyme B pathway where AksA condenses acetyl-CoA with alpha-ketoglutarate, and subsequently with alpha-ketoadipate and alpha-ketopimelate. ebi.ac.uk The enzymes HCS and AksA belong to the same family of transferases that convert acyl groups into alkyl groups upon transfer. wikipedia.orgebi.ac.uk

Following its synthesis, homocitrate is isomerized to homoisocitrate by the enzyme homoaconitase. ebi.ac.uk This isomerization proceeds via a cis-homoaconitate intermediate and is catalyzed by a hydro-lyase enzyme belonging to the aconitase superfamily. nih.govresearchgate.net This two-step hydration/dehydration reaction is analogous to the conversion of the homocitrate homologue to this compound in the archaeal pathway. ebi.ac.uk This demonstrates that nature utilizes a conserved set of reactions—a synthase-catalyzed condensation followed by an aconitase-catalyzed isomerization—to achieve the single-carbon-atom chain elongation of α-keto acids for different metabolic purposes.

Enzymatic Mechanisms in this compound Biosynthesis

Enzyme Kinetics and Reaction Mechanism Studies

The study of enzyme kinetics helps to elucidate the catalytic mechanism and metabolic regulation of biosynthetic pathways. wikipedia.org For the synthesis of this compound, two key enzymatic steps are involved: a condensation reaction and an isomerization reaction.

The initial condensation is catalyzed by an enzyme analogous to homocitrate synthase (HCS). ebi.ac.ukebi.ac.uk Kinetic studies of HCS from Saccharomyces cerevisiae show that the reaction follows an ordered Bi-Bi model. nih.gov In this model, the binding of the α-keto acid (e.g., alpha-ketoadipate) precedes the binding of acetyl-CoA, followed by the sequential release of coenzyme A and the product (the homocitrate homologue). nih.gov The reaction mechanism is a mixed aldol-Claisen condensation that involves acid-base catalysis by the enzyme. nih.gov

The subsequent isomerization is catalyzed by a homoaconitase-like enzyme from the aconitase superfamily. nih.gov These enzymes utilize an iron-sulfur cluster to catalyze sequential dehydration and hydration reactions, which isomerize the substrate. ebi.ac.uknih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound and Analogous Pathways

EnzymeEnzyme Commission (EC) NumberReaction CatalyzedPathwayOrganism Type
AksA (Homocitrate Synthase Analogue)EC 2.3.3.14 (family)alpha-ketoadipate + acetyl-CoA → (R)-2-hydroxy-1,2,5-pentanetricarboxylic acid + CoACoenzyme B BiosynthesisMethanogenic Archaea
Homocitrate Synthase (HCS)EC 2.3.3.14alpha-ketoglutarate + acetyl-CoA → (R)-Homocitrate + CoALysine BiosynthesisFungi, certain Archaea
Homoaconitase (HACN)EC 4.2.1.36(R)-Homocitrate ⇌ cis-Homoaconitate ⇌ HomoisocitrateLysine BiosynthesisFungi, certain Archaea
Homoaconitase-like IsomeraseEC 4.2.1.36 (family)Homocitrate homologue ⇌ this compoundCoenzyme B BiosynthesisMethanogenic Archaea

Stereoselective Enzymatic Transformations

Enzymatic reactions are characterized by their high degree of stereoselectivity, ensuring the production of specific isomers required for biological activity. The biosynthesis of this compound, which is the (2R,3S)-diastereomer, is a clear example of such precision. ebi.ac.uk

The enzymes responsible for this pathway possess active sites with a precisely defined three-dimensional architecture. teachmephysiology.com This structure ensures that the substrates, such as the homocitrate homologue, bind in a specific orientation. This constrained positioning allows the catalytic residues and cofactors (like the [4Fe-4S] cluster in the isomerase) to interact with the substrate from a specific direction, leading to the formation of only one stereoisomer out of several possibilities. teachmephysiology.com For instance, the addition and removal of a water molecule by the homoaconitase-like enzyme are strictly controlled to produce the threo configuration at the newly formed chiral center, resulting in the biologically relevant this compound.

Structural Biology of Key Biosynthetic Enzymes (X-ray Crystallography, Cryo-EM)

The determination of the three-dimensional structures of enzymes through techniques like X-ray crystallography provides invaluable insights into their catalytic mechanisms. nih.govbiologiachile.clnih.gov While the specific structure of the archaeal enzymes that synthesize this compound may not be fully elucidated, detailed structural information is available for their close homologues.

Homocitrate Synthase (HCS): The crystal structure of HCS from Schizosaccharomyces pombe reveals that the enzyme forms a homodimer. nih.gov Each monomer consists of a larger N-terminal catalytic domain and a smaller C-terminal domain. The catalytic domain adopts a canonical (α/β)8 TIM barrel fold, which is a common structural motif in enzymes. nih.govumich.edu The active site is located within this barrel, where the substrate (alpha-ketoglutarate) binds through hydrogen bonds and coordination to a divalent metal ion. nih.gov A flexible "lid" motif from the C-terminal domain can cover the active site, suggesting a role in regulating substrate access. nih.gov

Aconitase Superfamily Enzymes: Enzymes like homoaconitase belong to the aconitase superfamily. nih.govresearchgate.net Structural studies of these enzymes show a common architecture of four domains. ebi.ac.uk Three of these domains are closely packed to form a binding pocket for a labile [4Fe-4S] iron-sulfur cluster, which is essential for catalysis. ebi.ac.uknih.gov The fourth domain contributes to forming a deep active-site cleft where the substrate binds. The iron-sulfur cluster directly participates in the dehydration-hydration chemistry by acting as a Lewis acid to facilitate the removal of a hydroxyl group. ebi.ac.uk

Comparative Enzymology Across Species

Comparing related enzymes from different organisms reveals evolutionary relationships and metabolic diversity. The enzymes involved in the biosynthesis of this compound are part of large superfamilies with members across all domains of life.

The archaeal enzyme AksA, involved in coenzyme B synthesis, demonstrates broader substrate specificity compared to its fungal homologue, homocitrate synthase (HCS). ebi.ac.uk While fungal HCS is highly specific for alpha-ketoglutarate as part of the tightly regulated lysine biosynthesis pathway, AksA from Methanococcus jannaschii can catalyze the condensation of acetyl-CoA with alpha-ketoglutarate, alpha-ketoadipate, and alpha-ketopimelate, enabling the iterative chain elongation process. ebi.ac.ukebi.ac.uk

The isomerizing enzyme is a member of the diverse aconitase (Acn) superfamily. This family includes not only aconitase (citrate isomerization) and homoaconitase (homocitrate isomerization) but also isopropylmalate isomerase (in leucine (B10760876) biosynthesis) and other functionally distinct hydro-lyases. ebi.ac.uknih.gov While these enzymes catalyze analogous isomerization reactions via a conserved [4Fe-4S] cluster mechanism, they have evolved distinct substrate specificities to function in different metabolic contexts, from the central TCA cycle in most organisms to specialized amino acid and coenzyme biosynthesis pathways in specific bacteria, archaea, and fungi. nih.govresearchgate.netresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

Gene Identification and Expression Analysis of Biosynthetic Enzymes

There is currently no published research that identifies or characterizes the specific genes encoding the enzymes responsible for the biosynthesis of this compound. As the biosynthetic pathway itself is unknown, the corresponding enzymes and the genes that code for them remain to be discovered. Therefore, no data on gene identification or expression analysis is available.

Regulatory Networks Governing Biosynthesis

Due to the lack of knowledge about the biosynthetic pathway and the genes involved, the regulatory networks that may govern the production of this compound are also unknown. The mechanisms of feedback inhibition, transcriptional regulation, or any other form of metabolic control related to this compound have not been described in the scientific literature.

Further research, including techniques such as genome mining, transcriptomics, and metabolomics in organisms that may produce this compound, is required to identify the biosynthetic pathway and begin to unravel its genetic and molecular regulatory mechanisms.

Metabolic Roles and Biochemical Significance of Threo Isodihomocitric Acid

Integration into Central Carbon Metabolism

Central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle, is the cornerstone of cellular energy production and provides precursors for a multitude of biosynthetic pathways. nih.gov The structural characteristics of (-)-threo-isodihomocitric acid position it to potentially interact with and modulate these critical processes.

Potential Interactions with the Tricarboxylic Acid (TCA) Cycle and Analogs

The tricarboxylic acid (TCA) cycle is a series of enzyme-catalyzed chemical reactions that forms a central hub for aerobic respiration. wikipedia.org It processes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate NADH and FADH₂, which are crucial for ATP production. nih.gov

This compound is a higher homolog of both homocitric acid and the TCA cycle intermediate, isocitric acid. This structural analogy suggests that it could interact with TCA cycle enzymes. Research in methanogenic Archaea, such as Methanosarcina thermophila, has established a pathway for coenzyme B biosynthesis that utilizes intermediates structurally related to those in the TCA cycle. ebi.ac.uk This pathway involves the condensation of alpha-ketoglutarate (B1197944) (a TCA cycle intermediate) and acetyl-CoA, with homologues of homocitrate and (-)-threo-isohomocitrate serving as established intermediates. ebi.ac.uk

Furthermore, metabolomic studies have linked this compound to disruptions in the TCA cycle. In a study on goats exposed to cadmium, this compound was identified as a key biomarker, with its levels significantly decreasing in response to the toxicity. semanticscholar.org The analysis of metabolic pathways in this study revealed that the citrate (B86180) (TCA) cycle was one of the most significantly altered pathways due to cadmium poisoning. semanticscholar.org

Modulation of Cellular Respiration and Energy Metabolism

Cellular respiration is the process by which organisms convert biochemical energy from nutrients into ATP, which powers cellular activities. wikipedia.org Given that the TCA cycle is a primary engine of cellular respiration, any modulation of the cycle can directly impact energy metabolism. khanacademy.org The generation of NADH and FADH₂ by the cycle is directly coupled to the oxidative phosphorylation pathway, where the bulk of ATP is synthesized. wikipedia.org

While direct evidence of this compound modulating cellular respiration is not available, its association with TCA cycle alterations implies an indirect role. The study involving cadmium-exposed goats noted significant changes in liver function and metabolic profiles, including the TCA cycle, which is central to hepatic energy metabolism. semanticscholar.org In a different biological context, a study on the symbiotic dinoflagellate Symbiodinium goreaui under chemical stress from oxybenzone (B1678072) (BP-3) found that the organism exhibited elevated photosynthetic efficiency while its metabolic profile, which included this compound, was altered. metabolomexchange.org This suggests a link between the presence of this compound and adjustments in broader energy metabolism under stress.

Role in Amino Acid Metabolism and Related Pathways

Amino acids are not only the building blocks of proteins but are also critical intermediates in a wide range of metabolic pathways. wikipedia.org The metabolism of amino acids is intricately linked with the TCA cycle, with intermediates being used for amino acid synthesis (anabolism) and amino acid degradation (catabolism) feeding into the cycle. nih.govnih.gov

Connections to Lysine (B10760008) Biosynthesis Pathways (via Homocitric Acid Analogies)

In many fungi and certain other organisms, lysine is synthesized via the α-aminoadipate (AAA) pathway. wikipedia.orgmdpi.com A critical and often rate-limiting step in this pathway is the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate, a reaction catalyzed by homocitrate synthase. mdpi.com

This compound is a structural analog of homocitric acid, containing an additional carbon in its backbone. This homology suggests a potential for interaction with enzymes of the AAA pathway. It is plausible that the compound could act as a competitive inhibitor or an alternative substrate for enzymes like homocitrate synthase, thereby influencing the rate of lysine biosynthesis. However, this remains an area for further investigation, as direct evidence for this interaction is not yet documented.

Influence on General Amino Acid Metabolic Profiles

Metabolomic studies have consistently detected this compound in contexts where significant shifts in amino acid metabolism occur.

In the study on cadmium-stressed goats, pathway analysis showed that besides the TCA cycle, metabolic pathways for alanine, aspartate, and glutamate (B1630785) were significantly impacted. semanticscholar.org The levels of this compound were observed to decrease concurrently. semanticscholar.org

Research on Symbiodinium goreaui responding to chemical stress revealed that the organism coped by "reprogramming amino acid metabolism," a process in which this compound was identified as a relevant metabolite. metabolomexchange.org

Analysis of pineapple juice and its fermented counterpart using liquid chromatography-mass spectrometry (LC-MS) identified this compound as part of a complex mixture of metabolites, including various amino acids and other organic acids like citric acid and caffeic acid. bsmiab.org

This compound in Stress Response and Homeostasis

Cells and organisms have evolved intricate mechanisms to respond to various forms of stress, including chemical exposure, nutrient limitation, and pathogen invasion. nih.govbohrium.com These responses often involve profound metabolic reprogramming to maintain homeostasis.

This compound has been identified as a component of the metabolic response to cellular stress in several studies.

Organism/SystemStressorKey FindingsAssociated Metabolic PathwaysReference
Guizhou Black GoatCadmium (Cd) in drinking waterThis compound levels were significantly decreased.TCA cycle; Alanine, aspartate, and glutamate metabolism; Lipid metabolism. semanticscholar.org
Symbiodinium goreaui (symbiotic algae)Oxybenzone (BP-3)Identified as part of a metabolic response to resist toxicity.Reprogramming of amino acid metabolism; Aromatic amino acid metabolism. metabolomexchange.org
Pineapple MetabolitesIn-silico analysis for immune functionIdentified as a bioactive compound with potential immunomodulatory properties.General immune and inflammatory response pathways. bsmiab.orgbsmiab.org

The significant decrease in this compound levels in response to cadmium toxicity suggests its involvement in pathways that are sensitive to heavy metal-induced stress. semanticscholar.org Conversely, its presence during the metabolic reprogramming of algae to resist a chemical pollutant points to its role in adaptive survival mechanisms. metabolomexchange.org Furthermore, its identification as a potential immunomodulatory agent from pineapple suggests it may participate in the complex signaling and metabolic adjustments that characterize the immune response. bsmiab.orgbsmiab.org

Metabolomic Alterations under Environmental Stress Conditions (e.g., Heavy Metal Toxicity, Nutrient Deficiency)

Plants respond to environmental stressors such as nutrient scarcity or heavy metal toxicity by altering their metabolic pathways and the profile of secreted compounds. frontiersin.orgresearchgate.net These metabolic shifts are a crucial survival strategy. frontiersin.org The accumulation of specific amino acids and other secondary metabolites is a well-documented response to abiotic stress. frontiersin.org

In the context of nutrient deficiency, which represents a significant environmental stress, research has shown specific alterations in the metabolome of plant root exudates. A study on wheat (Triticum aestivum) experiencing phosphorus deficiency demonstrated a marked change in the composition of organic acids released by the roots, particularly after inoculation with the bacterium Bacillus altitudinis WR10. tulane.eduresearchgate.net Non-targeted metabolomics revealed that under these phosphorus-deficient conditions, the content of this compound in the root exudates was significantly enhanced. tulane.eduresearchgate.net This upregulation suggests a targeted metabolic response to alleviate the stress of phosphorus scarcity, mediated by beneficial microbial interactions. tulane.edu The plant, under stress, actively secretes specific compounds to interact with its rhizospheric environment to improve its condition. nih.gov

Contribution to Plant-Microbe Symbiotic Interactions and Nutrient Acquisition (e.g., Phosphorus Solubilization)

Phosphate-solubilizing bacteria (PSB) play a major role in making phosphorus available to plants. cropj.comresearchgate.net The primary mechanism employed by many PSB is the secretion of low molecular weight organic acids. researchgate.net These acids can solubilize inorganic phosphates through chelation of the cations bound to phosphate (B84403) (like calcium, iron, and aluminum), thereby releasing soluble phosphate that the plant can absorb. cropj.comresearchgate.net

Research has explicitly identified this compound as a key component in this process. In wheat subjected to phosphorus deficiency, inoculation with the phosphate-solubilizing bacterium Bacillus altitudinis WR10 reprogrammed the plant's root exudation profile. tulane.eduresearchgate.net This led to an increased release of several organic acids, including this compound, which is believed to contribute to the increased availability of soluble phosphorus. tulane.eduresearchgate.net This demonstrates a sophisticated symbiotic strategy where the plant, prompted by the bacterium, exudes specific compounds to mobilize essential nutrients from the soil. tulane.edu

Table 1: Root Exudates Enhanced by B. altitudinis WR10 Inoculation in Wheat Under Phosphorus Deficiency

Compound NameClassPotential Role in Nutrient Acquisition
This compound Organic AcidPhosphorus Solubilization
(R)-2-Ethylmalic acidOrganic AcidCation Chelation
4Z,7Z,10Z,13Z-Hexadecatetraenoic acidFatty AcidSignaling Molecule
Colnelenic acidFatty AcidSignaling Molecule

This table is based on findings from non-targeted metabolomics of wheat root exudates. tulane.eduresearchgate.net

Computational Modeling of this compound Interactions

To elucidate the mechanisms by which this compound interacts with biological targets such as enzymes, computational modeling offers powerful predictive tools. These in-silico methods provide insights into binding modes, affinities, and the stability of molecular complexes.

Molecular Docking Simulations with Target Enzymes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically an enzyme or receptor. biorxiv.orgplos.org The process involves sampling a wide range of conformations of the ligand within the active site of the target protein. biorxiv.org These poses are then evaluated using a scoring function, which estimates the binding affinity. plos.org A lower docking score generally indicates a more favorable binding interaction. plos.orgfrontiersin.org This method is instrumental in virtual screening and for generating hypotheses about how a ligand might interact with and modulate the function of its target enzyme. biorxiv.orgplos.org

Molecular Dynamics Simulations for Binding Affinity and Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-target complex. frontiersin.orgfrontiersin.org MD simulations model the movement of every atom in the system over time, offering insights into the stability of the predicted binding pose. frontiersin.org Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein are analyzed to assess the stability of the complex; a stable complex will show minimal fluctuations over the simulation time. frontiersin.org

Furthermore, MD trajectories can be used to calculate the binding free energy of the complex, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). plos.orgfrontiersin.org This provides a more accurate estimation of binding affinity than docking scores alone. frontiersin.org These simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment. frontiersin.org

Validation Methodologies: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

The predictions generated from computational models must be validated by experimental data. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard biophysical techniques for characterizing molecular interactions. azom.comnih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of an analyte (e.g., a ligand) to a target molecule immobilized on a sensor surface. nih.govcriver.com It provides detailed kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated. criver.com The KD value is a measure of binding affinity, with lower values indicating a stronger interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. azom.com In an ITC experiment, the ligand is titrated into a solution containing the target molecule, and the minute temperature changes are recorded. azom.comnih.gov This allows for the direct determination of not only the binding affinity (KD) but also the complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, as well as the stoichiometry (n) of the interaction. azom.com ITC is considered a definitive method for confirming binding and understanding the thermodynamic forces driving the interaction. researchgate.net

Table 2: Comparison of Key Validation Methodologies

TechniquePrincipleKey Parameters MeasuredPrimary Use in Validation
Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding to a sensor surface. criver.comAssociation rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD). criver.comConfirms binding and determines interaction kinetics and affinity.
Isothermal Titration Calorimetry (ITC) Measures heat change upon molecular interaction in solution. azom.comBinding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). azom.comConfirms binding and provides a complete thermodynamic profile of the interaction.

State of the Art Analytical Techniques for Threo Isodihomocitric Acid Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of (-)-threo-isodihomocitric acid, offering detailed insights into its molecular architecture and composition. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms and their chemical environment.

While specific spectral data for this compound is not extensively published, data from its close structural analog, D-threo-isocitric acid, offers valuable predictive insights. nih.gov The structure of this compound contains an additional methylene (B1212753) (-CH2-) group compared to isocitric acid, which would result in corresponding additional signals in its NMR spectra.

¹H-NMR Spectroscopy: In a proton NMR spectrum, the chemical shift, integration, and multiplicity of each signal reveal the electronic environment, number of protons, and neighboring protons, respectively. For this compound, one would expect a complex spectrum due to the multiple chiral centers. The protons on the carbon backbone would appear as distinct multiplets, with their specific chemical shifts influenced by adjacent carboxyl and hydroxyl groups.

¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding. The spectrum for this compound would be expected to show seven distinct signals, corresponding to its seven carbon atoms, including three signals in the downfield region characteristic of carboxylic acid carbons.

The table below presents experimental NMR data for the related compound D-threo-isocitric acid, which serves as a basis for predicting the spectrum of this compound. nih.gov

NMR Data for D-threo-Isocitric Acid (Analog)
Nucleus Chemical Shift (ppm) in D₂O
¹³C183.70, 182.98, 76.40, 51.81, 40.34
¹H4.54, 3.52, 3.50, 2.88, 2.74

Data sourced from the Human Metabolome Database for D-threo-Isocitric acid, a structural analog. hmdb.ca

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. chemguide.co.uk Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the key functional groups are the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The IR spectrum is expected to be dominated by absorptions corresponding to these groups.

O-H Stretch: A very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group within the carboxylic acid dimers. chemguide.co.uk An additional, sharper O-H stretch from the secondary alcohol group may also be observed around 3200-3550 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak between 1680-1750 cm⁻¹ is expected, corresponding to the carbonyl (C=O) stretch of the carboxylic acid groups. chemguide.co.ukmasterorganicchemistry.com

C-O Stretch: Absorptions for the C-O single bonds of the carboxylic acid and alcohol groups would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. chemguide.co.uk

C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the molecule's backbone. masterorganicchemistry.com

Expected IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (very broad)
AlcoholO-H Stretch3200 - 3550 (broad)
AlkaneC-H Stretch2850 - 3000
Carboxylic AcidC=O Stretch1680 - 1750 (strong, sharp)
Carboxylic Acid / AlcoholC-O Stretch1000 - 1300

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry can determine the elemental composition with high accuracy.

For this compound (C₇H₁₀O₇), the molecular weight is 206.15 g/mol . In a typical electrospray ionization (ESI) mass spectrum run in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z of 205.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide clues to the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of Water (H₂O): A neutral loss of 18 Da from the parent ion, resulting from the elimination of the hydroxyl group.

Decarboxylation (loss of CO₂): A neutral loss of 44 Da from the parent ion, a common fragmentation for carboxylic acids.

Combined Losses: Fragments corresponding to the loss of both water and carbon dioxide.

Cleavage of C-C bonds: Fragmentation of the carbon backbone, particularly at positions alpha to the hydroxyl or carbonyl groups, can provide further structural details. nih.govnih.gov

Predicted Mass Spectrometry Fragments for this compound
Ion Description Predicted m/z (Negative Mode)
[M-H]⁻Parent Ion (Deprotonated Molecule)205
[M-H-H₂O]⁻Loss of Water187
[M-H-CO₂]⁻Loss of Carbon Dioxide161
[M-H-H₂O-CO₂]⁻Loss of Water and Carbon Dioxide143

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to analyze chiral molecules. jascoinc.com It relies on the differential absorption of left- and right-handed circularly polarized light by optically active substances. nih.gov This technique is exceptionally sensitive to the stereochemistry of a molecule, making it indispensable for confirming the absolute configuration and assessing the enantiomeric purity of compounds like this compound.

A CD spectrum is a plot of this differential absorption versus wavelength. The shape, sign (positive or negative), and intensity of the CD signals (known as Cotton effects) are characteristic of a specific enantiomer's three-dimensional structure. jascoinc.com For this compound, the CD spectrum would serve as a unique fingerprint for this particular stereoisomer. By comparing the experimental spectrum to that of a known standard or to theoretical predictions, the absolute configuration can be confirmed.

Furthermore, CD spectroscopy is a powerful tool for determining enantiomeric excess (ee). The magnitude of the CD signal is directly proportional to the concentration of the chiral substance. A pure sample of this compound will exhibit a CD spectrum with a specific intensity. Any presence of its enantiomer, (+)-threo-isodihomocitric acid, would result in a spectrum with a diminished signal intensity, allowing for the quantitative assessment of chiral purity.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the components of a mixture. For chiral molecules like this compound, which exists as one of several possible stereoisomers, chiral HPLC is the method of choice for separation and analysis. nih.gov This technique can effectively separate enantiomers and diastereomers.

The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com

Chiral Stationary Phases (CSPs): The most common approach involves an HPLC column packed with a chiral stationary phase. csfarmacie.cz The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. Because these complexes have different stabilities, the enantiomers travel through the column at different rates, leading to their separation. ntu.edu.sg For an acidic compound like this compound, anion-exchange type CSPs (e.g., those based on quinine (B1679958) or quinidine (B1679956) derivatives) are often highly effective. chiraltech.com

Chiral Mobile Phase Additives (CMPAs): Alternatively, a chiral selector can be added to the mobile phase. chiralpedia.com This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a standard achiral column.

The choice of the specific chiral column and mobile phase conditions (e.g., solvent composition, pH, additives, and temperature) is critical and requires methodical development to achieve optimal resolution between the different stereoisomers of isodihomocitric acid. csfarmacie.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the field of metabolomics for the comprehensive analysis of endogenous metabolites in biological systems. youtube.com This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it well-suited for the analysis of complex mixtures. youtube.comnih.gov In the context of this compound research, LC-MS-based metabolomics allows for the identification and quantification of this and other related metabolites, providing insights into metabolic pathways and cellular processes. mdpi.com

The general workflow for LC-MS-based metabolomics involves several key stages, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Sample preparation is a critical step that aims to extract the metabolites of interest from the biological matrix while minimizing interference from other components. youtube.com Common techniques include protein precipitation and liquid-liquid extraction. youtube.comlabrulez.com

Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). youtube.com Reversed-phase chromatography is effective for separating nonpolar compounds, while HILIC is more suitable for polar analytes like organic acids. youtube.com The choice of column and mobile phase is crucial for achieving optimal separation of isomers, which can be challenging.

Following separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules. nih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, provide accurate mass measurements, which are essential for the confident identification of metabolites. nih.gov

Interactive Data Table: Key Parameters in LC-MS-Based Metabolomics for Organic Acid Analysis

Parameter Description Typical Values/Conditions
Chromatography Mode The type of liquid chromatography used for separation. Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Chemistry The stationary phase material within the chromatography column. C18 (for RP), Amide or Silica (for HILIC)
Mobile Phase A The weaker solvent in the gradient elution. Water with an acidic modifier (e.g., 0.1% formic acid)
Mobile Phase B The stronger solvent in the gradient elution. Acetonitrile or Methanol with an acidic modifier
Ionization Mode The method used to generate ions from the analyte molecules. Electrospray Ionization (ESI) in negative ion mode is often preferred for acidic compounds.
Mass Analyzer The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. Quadrupole Time-of-Flight (QTOF), Orbitrap, Triple Quadrupole (QqQ)

| Scan Mode | The method of data acquisition by the mass spectrometer. | Full scan for untargeted analysis, Multiple Reaction Monitoring (MRM) for targeted quantification. |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a state-of-the-art analytical technique that offers significant advantages for the analysis of complex samples, including those encountered in metabolomics research. nih.gov The use of sub-2 µm particles in UHPLC columns results in higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. nih.gov When coupled with a QTOF mass spectrometer, this technique provides high mass accuracy and high-resolution data for both precursor and product ions, facilitating the confident identification and structural elucidation of compounds like this compound. nih.gov

The high resolving power of UHPLC is particularly beneficial for separating isomeric compounds, which often have very similar chemical properties and are difficult to distinguish using other methods. The QTOF mass analyzer provides accurate mass measurements, typically with errors of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. nih.gov This level of accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

In a typical UHPLC-QTOF-MS workflow, the sample is first separated on a UHPLC column. The eluent is then introduced into the ESI source of the QTOF mass spectrometer. The instrument can be operated in different modes, including full scan MS to obtain a profile of all detectable ions, and tandem MS (MS/MS) to obtain fragmentation patterns of specific ions of interest. This fragmentation data is invaluable for structural elucidation and confirmation of the identity of compounds. nih.gov The combination of retention time, accurate mass, and fragmentation pattern provides a high degree of confidence in the identification of this compound and its isomers. phcog.com

Interactive Data Table: Typical UHPLC-QTOF-MS Parameters for Metabolite Profiling

Parameter Description Typical Setting
UHPLC Column The type of column used for separation. C18 or HILIC with sub-2 µm particles
Column Temperature The temperature at which the separation is performed. 25-40 °C
Flow Rate The speed at which the mobile phase passes through the column. 0.2-0.5 mL/min
Injection Volume The amount of sample introduced into the system. 1-5 µL
Ionization Source The interface between the LC and the MS. Electrospray Ionization (ESI)
Capillary Voltage The voltage applied to the ESI needle. 2.5-4.5 kV
Fragmentor Voltage The voltage that can be adjusted to induce in-source fragmentation. 100-150 V

| Collision Energy | The energy used to induce fragmentation in the collision cell for MS/MS experiments. | 10-40 eV |

Data Analysis and Validation in Analytical Studies

Spectral Deconvolution and Impurity Detection Software

In the analysis of complex mixtures by techniques like LC-MS and UHPLC-QTOF-MS, it is common for chromatographic peaks to overlap, especially when dealing with isomers or structurally related compounds. elementlabsolutions.com Spectral deconvolution is a computational process used to separate the mass spectra of co-eluting compounds, allowing for their individual identification. sudmed-ms.ru Software programs like AMDIS (Automated Mass Spectral Deconvolution and Identification System) were initially developed for GC-MS data but the principles have been adapted for LC-MS data analysis. elementlabsolutions.comsudmed-ms.ru

These software tools utilize algorithms to analyze the raw data and identify pure component spectra from a mixed signal. sudmed-ms.ru This is particularly important for impurity detection, where a low-abundance impurity might be hidden under the peak of a major component. By deconvoluting the spectra across a chromatographic peak, it is possible to identify the presence of minor components that would otherwise go undetected. shimadzu.com

Modern chromatography data systems often include built-in tools for peak purity analysis and spectral deconvolution. shimadzu.com These tools can automatically flag peaks that are likely to be composed of multiple components, prompting further investigation. This capability is crucial for ensuring the accuracy of quantitative results and for the comprehensive characterization of a sample.

Cross-referencing with Published Spectral Data and Databases

The confident identification of a compound such as this compound relies on the comparison of its experimentally obtained spectral data with reference data. acs.org This is achieved by cross-referencing with published spectral libraries and online databases. acs.orginternetchemistry.com These databases contain a vast collection of mass spectra, NMR spectra, and other analytical data for a wide range of compounds. nih.gov

When a spectrum is acquired for an unknown compound, it can be searched against these databases to find a match. acs.org The quality of the match is typically evaluated based on a similarity score. A high similarity score, combined with a close match in retention time (if available), provides strong evidence for the identity of the compound.

Several public and commercial spectral databases are available to researchers. Some of the most widely used databases in metabolomics and natural product research include PubChem, the Human Metabolome Database (HMDB), and the NIST/EPA/NIH Mass Spectral Library. nih.gov These resources are continually updated with new spectral data, expanding their utility for chemical identification. acs.org In addition to searching existing databases, researchers can also contribute their own high-quality spectral data to public repositories, further enriching these valuable resources.

Future Directions and Emerging Research Avenues for Threo Isodihomocitric Acid

Exploration of Undiscovered Biological Roles

The established role of (-)-Threo-isodihomocitric acid, a stereoisomer of homoisocitrate, is primarily as a metabolic intermediate. wikipedia.org In certain fungi, it is a crucial component of the α-aminoadipate pathway for lysine (B10760008) synthesis. Additionally, it is a key precursor in the biosynthesis of the nitrogenase cofactor, a complex metal cluster essential for biological nitrogen fixation. nih.gov This process is fundamental to the global nitrogen cycle, converting atmospheric nitrogen into a form usable by plants. frontiersin.org

However, the full spectrum of its biological activities is likely broader than what is currently understood. The structural similarity of this compound to other key metabolic players, such as isocitrate in the Krebs cycle, suggests the possibility of interactions with a wider range of enzymes and metabolic pathways than currently documented. nih.gov Future research could focus on investigating its potential involvement in other metabolic or signaling pathways, particularly in organisms where its primary roles are not yet defined. The diverse biological effects of different stereoisomers of other molecules underscore the importance of studying each isomer, like this compound, individually. solubilityofthings.comlibretexts.org

Known Biological Role Organism Type Pathway
Lysine Biosynthesis IntermediateFungi, some prokaryotesα-Aminoadipate pathway
Nitrogenase Cofactor PrecursorNitrogen-fixing bacteriaFeMoco Biosynthesis

Development of Novel Enzymatic Biocatalysts for its Production or Transformation

The synthesis of specific stereoisomers like this compound often presents challenges for traditional chemical synthesis. Biocatalysis, which utilizes enzymes to perform chemical reactions, offers a sustainable and highly specific alternative. astrazeneca.com Enzymes can be engineered to produce desired molecules with high efficiency and under mild conditions. biocatalysts.com

Future research in this area could focus on the discovery and engineering of enzymes for the production of this compound. This includes identifying novel homoisocitrate synthases or engineering existing ones to favor the synthesis of this specific isomer. nih.govresearchgate.netnih.gov Furthermore, developing enzymatic methods for the transformation of this compound into other valuable compounds is a promising avenue. The use of whole-cell biocatalysts, where entire microorganisms are used to perform the desired reaction, could also be explored for more efficient and cost-effective production. nih.gov The development of such biocatalysts could have significant applications in the industrial production of fine chemicals and pharmaceuticals. nih.gov

Enzyme Target Potential Application
Homoisocitrate SynthaseProduction of this compound
Novel Hydratases/DehydratasesTransformation of this compound
Engineered DehydrogenasesProduction of chiral synthons from this compound

Advanced Computational and Systems Biology Approaches

Computational tools and systems biology offer powerful approaches to unraveling the complex roles of molecules like this compound within a biological system. nih.gov Computational modeling can be used to simulate its interactions with enzymes and predict its metabolic fate under different conditions. acs.orglu.se This can help in identifying potential new biological roles and in designing experiments to test these hypotheses.

Systems biology, which integrates various types of high-throughput data, can provide a holistic view of the metabolic networks in which this compound is involved. nih.gov By analyzing transcriptomic, proteomic, and metabolomic data, researchers can understand how the synthesis and utilization of this molecule are regulated and how they are connected to other cellular processes. researchgate.net These approaches can be particularly valuable in understanding its role in complex processes like nitrogen fixation. nih.gov

Interdisciplinary Research Integrating Omics Technologies

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, multi-faceted approach to studying the roles of specific molecules. mdpi.com Genomic analysis of organisms that produce this compound can reveal the genes and regulatory elements involved in its biosynthesis. mdpi.com Metabolomic studies can directly measure the levels of this compound and related metabolites in different biological samples, providing insights into its metabolic flux and potential functions. oup.com

By combining these omics datasets, researchers can build a comprehensive picture of how the production and utilization of this compound are coordinated with other cellular activities. This interdisciplinary approach is crucial for uncovering novel biological functions and for understanding its role in the broader context of cellular metabolism and physiology. For instance, investigating how the metabolome of nitrogen-fixing bacteria changes in response to environmental cues could reveal new regulatory roles for this important intermediate. frontiersin.org

Addressing Nomenclature and Data Consistency in Scientific Literature

The precise and consistent naming of stereoisomers is critical for clear communication and data integrity in scientific research. lumenlearning.comqmul.ac.uk For a molecule like isodihomocitric acid, which has multiple stereoisomers, the use of unambiguous nomenclature such as the Cahn-Ingold-Prelog (CIP) system is essential to distinguish between forms like "threo" and "erythro," as well as the absolute configuration (R/S). wikipedia.orgmasterorganicchemistry.com

Inconsistencies in nomenclature and data reporting across different studies and databases can lead to confusion and hinder research progress. Future efforts should focus on promoting the standardized use of stereochemical descriptors for this compound and its related isomers in all publications and databases. iupac.org This will ensure that data from different sources can be accurately compared and integrated, facilitating a more comprehensive understanding of the specific roles of each stereoisomer. Establishing clear guidelines and encouraging adherence to them will be vital for advancing research in this area.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (-)-Threo-isodihomocitric acid, and what are their respective yields and enantiomeric purity?

  • Methodology: Begin with a literature review of chiral synthesis methods (e.g., asymmetric catalysis, enzymatic resolution) and compare yields using databases like SciFinder or Reaxys. Validate purity via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Key Considerations: Prioritize primary sources for reproducibility and document reaction conditions (temperature, catalysts, solvents) to identify variability in yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure, IR spectroscopy for functional groups, and mass spectrometry (MS) for molecular weight validation. Cross-reference with published spectral data .
  • Data Analysis: Employ software like MestReNova for spectral deconvolution and impurity detection .

Q. How does this compound’s stability vary under different storage conditions (pH, temperature, light exposure)?

  • Methodology: Design accelerated stability studies using HPLC to monitor degradation products. Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .
  • Documentation: Use controlled variables (e.g., buffered solutions at pH 4–9) and replicate trials to ensure statistical validity .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound biosynthesis in microbial systems?

  • Methodology: Employ isotopic labeling (13C^{13}C, 2H^2H) and enzyme kinetics studies (e.g., Michaelis-Menten analysis) to trace biosynthetic pathways. Use X-ray crystallography or cryo-EM to resolve enzyme-substrate interactions .
  • Gaps: Compare homologous enzymes across species to identify conserved catalytic residues .

Q. How can contradictory data on this compound’s biological activity be resolved across in vitro and in vivo studies?

  • Methodology: Conduct meta-analyses of dose-response curves and adjust for confounding variables (e.g., cell line specificity, bioavailability). Validate via orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) .
  • Ethical Frameworks: Apply FINER criteria to assess feasibility of in vivo replication studies .

Q. What computational models best predict this compound’s interaction with target enzymes in metabolic pathways?

  • Methodology: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Synthesis: Cross-validate computational results with mutagenesis studies to identify critical binding residues .

Methodological Guidance

  • Literature Review : Use systematic approaches (e.g., PRISMA guidelines) to filter primary sources, avoiding biased aggregation of data from unreliable platforms .
  • Experimental Design : Incorporate factorial designs to isolate variables (e.g., catalyst loading vs. temperature) and utilize response surface methodology (RSM) for optimization .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, prioritizing studies with robust controls and replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.